molecular formula C23H27N3O3 B7701686 4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide

Número de catálogo B7701686
Peso molecular: 393.5 g/mol
Clave InChI: VNXPXBPVSUYPHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and belongs to the family of oxadiazole derivatives.

Mecanismo De Acción

TBOA inhibits glutamate transporters by binding to the substrate binding site of the transporter. This leads to the inhibition of glutamate uptake and an increase in the extracellular concentration of glutamate. The increased concentration of glutamate can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a significant impact on the biochemical and physiological processes in the brain. The increased concentration of glutamate can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of glutamate transporters, making it an ideal tool for studying the role of glutamate transporters in various neurological disorders. However, TBOA has some limitations as well. It is a toxic compound and requires careful handling. Additionally, TBOA has poor solubility in water, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of TBOA. One potential application is in the development of drugs for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the role of glutamate transporters in other physiological processes such as pain perception and addiction. Additionally, the synthesis of TBOA analogs with improved solubility and selectivity could lead to the development of more potent and effective inhibitors of glutamate transporters.
Conclusion:
In conclusion, TBOA is a potent and selective inhibitor of glutamate transporters that has significant potential applications in various fields of science. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. The study of TBOA can lead to a better understanding of the role of glutamate transporters in various physiological processes and the development of drugs for the treatment of neurological disorders.

Métodos De Síntesis

The synthesis of TBOA involves the reaction between 4-(tert-butyl)phenylhydrazine and 4-methoxyphenylacetyl chloride to form the intermediate compound, which is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form the final product. The synthesis process has been optimized to yield a high purity product with good yields.

Aplicaciones Científicas De Investigación

TBOA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of TBOA is in neuroscience research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. Inhibition of glutamate transporters leads to an increase in the extracellular concentration of glutamate, which can lead to excitotoxicity and neuronal damage. TBOA has been used to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Propiedades

IUPAC Name

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-23(2,3)17-10-8-16(9-11-17)22-25-21(29-26-22)7-5-6-20(27)24-18-12-14-19(28-4)15-13-18/h8-15H,5-7H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXPXBPVSUYPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.